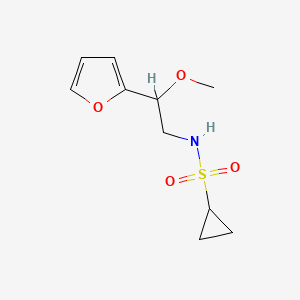![molecular formula C25H17Cl2FN6O2S2 B3008082 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391898-61-6](/img/structure/B3008082.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their antitumor properties. The benzothiazole moiety, in particular, is a common feature in molecules that have shown potent and selective inhibitory activity against various cancer cell lines. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has demonstrated significant antiproliferative activity, particularly against lung, colon, and breast cancer cell lines .
Synthesis Analysis
The synthesis of benzothiazole analogs typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method allows for the introduction of various substituents into the benzothiazole ring, which can significantly affect the biological activity of the resulting compounds. The synthesis of the compound would likely follow a similar pathway, with additional steps to incorporate the triazole and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be quite complex, with the potential for conformational disorder in the fused six-membered rings, as observed in related compounds . The presence of multiple substituents, such as fluorine atoms or chlorophenyl groups, can influence the overall conformation and, consequently, the biological activity of the molecule. The triazole ring, in particular, could contribute to the molecule's ability to form supramolecular aggregates through hydrogen bonding or π-π stacking interactions.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The amide linkage in the benzamide moiety could be involved in hydrogen bonding, affecting the solubility and reactivity of the compound. Additionally, the presence of halogen substituents, such as fluorine or chlorine, could make the molecule susceptible to nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the mechanism of action against cancer cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amide, triazole) and nonpolar (benzothiazole, dichlorophenyl) regions in the molecule suggests that it could have amphiphilic characteristics, affecting its solubility in different solvents. The molecular weight, melting point, and other physicochemical parameters would be important for determining the compound's suitability for use in various applications, including medicinal chemistry and drug development. The specific substituents and their positions on the benzothiazole and benzamide rings are likely to have a significant impact on these properties.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Microwave-induced synthesis of fluorobenzamides containing thiazole and related structures has shown promising antimicrobial activities. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for anticancer activity have been a focus of research, indicating the structural relevance to the queried compound. Havrylyuk et al. (2010) reported that certain novel 4-thiazolidinones exhibited anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, suggesting a potential avenue for the development of new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Propiedades
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2FN6O2S2/c26-16-10-9-14(11-17(16)27)34-21(12-29-23(36)15-5-1-2-6-18(15)28)32-33-25(34)37-13-22(35)31-24-30-19-7-3-4-8-20(19)38-24/h1-11H,12-13H2,(H,29,36)(H,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTSRKZMLFVKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

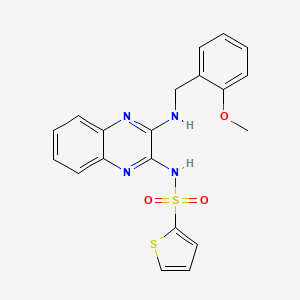

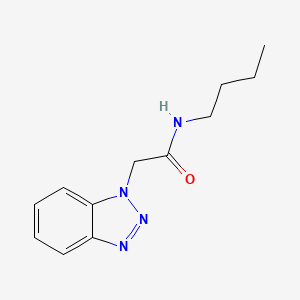
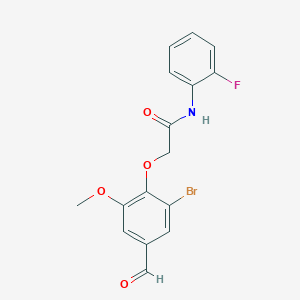
![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
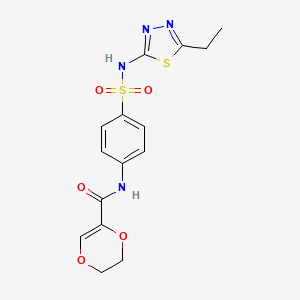
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
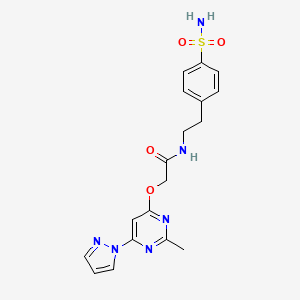
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)
